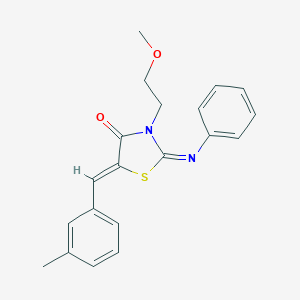![molecular formula C24H24N4O6S B306692 Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research for the assessment of cell viability and proliferation. MTT is a water-soluble compound that is converted into a purple formazan dye by mitochondrial dehydrogenases in living cells.
Mécanisme D'action
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is based on the principle that living cells have more active mitochondrial dehydrogenases than dead cells. Therefore, the reduction of MTT is an indicator of living cells.
Biochemical and Physiological Effects:
MTT is a water-soluble compound that is non-toxic to living cells. MTT is reduced by mitochondrial dehydrogenases in living cells, which produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The MTT assay has several advantages, including its simplicity, rapidity, sensitivity, and reproducibility. The assay is also non-toxic to living cells and can be used to evaluate the effects of drugs, toxins, and other agents on cell viability and proliferation. However, the MTT assay has some limitations, including its dependence on mitochondrial dehydrogenases, which can vary among different cell types and under different conditions. The assay is also affected by the presence of other reducing agents, such as vitamin C and glutathione.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One direction is the development of new methods for the evaluation of cell viability and proliferation. Another direction is the application of MTT in the assessment of drug efficacy and toxicity. The use of MTT in the evaluation of cell signaling pathways and gene expression is also an area of future research. Additionally, the development of new tetrazolium salts with improved properties is an area of future research.
Méthodes De Synthèse
MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with methylthiazolyl diphenyl-tetrazolium bromide (MTT-Br) in the presence of a base such as sodium hydroxide. The reaction yields a yellow tetrazolium salt that is purified by recrystallization.
Applications De Recherche Scientifique
MTT is widely used in scientific research for the assessment of cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that can be quantified by spectrophotometry. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.
Propriétés
Nom du produit |
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Formule moléculaire |
C24H24N4O6S |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
methyl 4-[[(5E)-3-ethyl-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H24N4O6S/c1-3-27-22(29)21(35-24(27)25-18-6-4-16(5-7-18)23(30)33-2)15-17-14-19(28(31)32)8-9-20(17)26-10-12-34-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+,25-24? |
Clé InChI |
PRFFAEIPKSGSMQ-QGJBXVFPSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)